
Sugiol
Overview
Description
Sugiol is a naturally occurring phenolic diterpenoid, specifically classified as an abietane derivative of ferruginol. It is commonly found in the resin of conifers and has been used as a biomarker for specific families of conifers such as Cupressaceae, Podocarpaceae, and Araucariaceae . This compound has garnered significant interest due to its diverse biological activities, including anti-tumor, anti-microbial, antioxidant, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sugiol can be synthesized through various chemical routes. One common method involves the oxidation of ferruginol, which is another phenolic diterpenoid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, particularly conifer resins. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sugiol undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds .
Scientific Research Applications
Sugiol is a naturally occurring diterpenoid compound that has garnered attention for its diverse range of biological activities, particularly its anticancer properties . Research indicates that this compound can effectively suppress the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis in various cancer cell lines .
Anticancer Applications
This compound has demonstrated anticancer activity against several types of cancer cells. Studies have explored its effects on gastric cancer, ovarian cancer, and glioma cells .
Gastric Cancer: this compound has been shown to suppress the proliferation of SNU-5 human gastric cancer cells, leading to apoptotic cell death . This effect is associated with an increase in intracellular levels of reactive oxygen species (ROS), which inhibits cell-cycle progression and induces cell-cycle arrest at the G1 phase . Molecular docking studies suggest that this compound interacts with STAT3, a protein crucial for cancer cell growth and survival, potentially inhibiting its phosphorylation .
Ovarian Cancer: Research indicates that this compound exerts significant anticancer effects on SKOV3 ovarian cancer cells by inducing cell cycle arrest and mitochondrial apoptosis . this compound also inhibits cell migration of SKOV3 cells and can inhibit the RAF/MEK/ERK signaling pathway .
Glioma: this compound has been found to suppress the viability of human U87 glioma cells in a concentration-dependent manner, with minimal impact on normal human astrocytes . It induces apoptosis in U87 cells, confirmed by increased Bax and decreased Bcl-2 levels, and causes cell cycle arrest at the G0/G1 stage .
Prostate Cancer: this compound treatment inhibited the activity of STAT3 via a mechanistic approach of transketolase inhibition, eventually leading to a drastic increase in the levels of ROS production and activation of MEG2 in DU145 prostate cells .
ADME and Toxicity
ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity analyses suggest that this compound is effective and non-toxic at low doses .
Potential Targets
Mechanism of Action
Sugiol exerts its effects through multiple mechanisms:
Inhibition of STAT3: This compound inhibits the oncogenic protein STAT3, which is constitutively active in many malignant tumors.
Induction of Apoptosis: This compound induces apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species, leading to oxidative stress and cell death.
Downregulation of Inflammatory Genes: This compound downregulates inflammatory genes such as NF-κB, COX-2, TNF-alpha, IL-1beta, and IL-6.
Comparison with Similar Compounds
Sugiol is often compared with other phenolic diterpenoids, particularly ferruginol, from which it is derived. Similar compounds include:
Ferruginol: Differs from this compound by the absence of an oxo group bound to ring B.
Phytol: An acyclic diterpene, unlike the tricyclic structure of this compound.
Uniqueness
This compound’s unique combination of biological activities, including its potent anti-tumor and anti-microbial properties, sets it apart from other similar compounds. Its ability to inhibit STAT3 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What standardized assays are recommended for evaluating Sugiol's antioxidant activity in vitro?
To assess this compound's antioxidant properties, employ assays such as:
- DPPH radical scavenging : Measures hydrogen-donating capacity using 1,1-diphenyl-2-picrylhydrazyl radicals .
- Lipid peroxidation inhibition : Quantifies malondialdehyde (MDA) formation in lipid membranes under oxidative stress .
- Superoxide and hydroxyl radical scavenging : Uses nitroblue tetrazolium (NBT) and deoxyribose degradation assays, respectively .
Compare results with positive controls (e.g., α-tocopherol) and validate via dose-response curves (10–100 μM range) .
Q. How can researchers determine this compound's cytotoxicity and selectivity in cancer vs. normal cells?
Use the MTT assay to calculate IC50 values:
- Treat cancer (e.g., SKOV3 ovarian cancer cells) and normal cells (e.g., human ovarian epithelial cells) with this compound (0–100 μM) for 24–72 hours .
- Normalize viability data against untreated controls.
- Selectivity is confirmed if IC50 in cancer cells (e.g., 25 μM for SKOV3) is significantly lower than in normal cells (e.g., 62.5 μM) .
Q. What spectroscopic methods are essential for characterizing this compound's purity and structure?
- NMR spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR, focusing on characteristic peaks for diterpene skeletons (e.g., methyl groups at δ 1.2–1.5 ppm) .
- HPLC-MS : Validate purity (>95%) and molecular weight (300.44 g/mol) using C18 columns and electrospray ionization .
Advanced Research Questions
Q. How can researchers investigate this compound's dose-dependent effects on apoptosis in ovarian cancer cells?
- Annexin V/PI staining : Quantify early/late apoptotic cells via flow cytometry after 24-hour exposure to this compound (12.5–50 μM) .
- Caspase activation assays : Use fluorogenic substrates (e.g., Caspase-Glo 3/7) to measure enzymatic activity .
- Mitochondrial membrane potential (MMP) analysis : Apply JC-1 dye to detect MMP collapse, a hallmark of intrinsic apoptosis .
Q. What experimental strategies address contradictions in this compound's reported IC50 values across studies?
- Standardize assay conditions : Control variables like cell density, serum concentration, and treatment duration .
- Cross-validate with orthogonal methods : Compare MTT results with ATP-based luminescence assays (e.g., CellTiter-Glo) .
- Assess batch-to-batch variability : Use HPLC to verify this compound purity, as impurities (e.g., ferruginol derivatives) may alter bioactivity .
Q. How can the RAF/MEK/ERK pathway inhibition by this compound be mechanistically validated?
- Phospho-specific western blotting : Measure phosphorylation levels of MEK (Ser217/221) and ERK (Thr202/Tyr204) in SKOV3 cells treated with this compound (10–50 μM) .
- Kinase activity assays : Use recombinant MEK/ERK proteins in vitro to test this compound's direct inhibition via radioactive ATP incorporation .
- siRNA knockdown : Silence RAF isoforms to confirm pathway specificity .
Q. What methodologies are suitable for studying this compound's anti-migratory effects in cancer cells?
- Wound healing assay : Create a scratch in a confluent SKOV3 monolayer and monitor closure over 48 hours with this compound (12.5–50 μM) .
- Transwell migration assay : Quantify cells migrating through Matrigel-coated inserts using crystal violet staining .
- MMP-2/9 zymography : Assess protease activity in conditioned media to link migration inhibition to matrix metalloproteinase downregulation .
Q. How can researchers reconcile this compound's dual roles in pro-apoptotic and antioxidant pathways?
- Time-course experiments : Determine temporal effects (e.g., acute ROS reduction vs. prolonged apoptosis induction) .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., Nrf2 for antioxidant response vs. Bax/Bcl-2 for apoptosis) .
- Pathway inhibition studies : Block antioxidant pathways (e.g., with Nrf2 siRNA) to isolate apoptosis mechanisms .
Q. Methodological Considerations for Future Studies
- In vivo validation : Convert in vitro doses using body surface area normalization (e.g., 25 μM in vitro ≈ 5 mg/kg in mice) and assess toxicity in xenograft models .
- Synergistic drug screening : Test this compound with cisplatin or paclitaxel using Chou-Talalay combination index analysis to identify additive/synergistic effects .
- Multi-omics integration : Combine proteomics (phosphoproteome analysis) and metabolomics (ROS metabolite profiling) for systems-level insights .
Properties
IUPAC Name |
6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHJNRNYPOFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sugiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
511-05-7 | |
Record name | SUGIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sugiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295 - 297 °C | |
Record name | Sugiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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